molecular formula C12H11BrN2O4 B13491287 Methyl 4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzoate

Methyl 4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzoate

Cat. No.: B13491287
M. Wt: 327.13 g/mol
InChI Key: BMXPVLTZYCSJJN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom at the 4th position of the benzene ring and a diazinane ring attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the diazinane ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The diazinane ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The diazinane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and diazinane ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the diazinane ring.

    Methyl 4-iodobenzoate: Similar structure with an iodine atom instead of bromine.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom.

Uniqueness

Methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate is unique due to the presence of both the bromine atom and the diazinane ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11BrN2O4

Molecular Weight

327.13 g/mol

IUPAC Name

methyl 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzoate

InChI

InChI=1S/C12H11BrN2O4/c1-19-11(17)8-3-2-7(13)6-9(8)15-5-4-10(16)14-12(15)18/h2-3,6H,4-5H2,1H3,(H,14,16,18)

InChI Key

BMXPVLTZYCSJJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O

Origin of Product

United States

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